methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural attributes include:
- Tetramethyl substitution at the 5,5,7,7-positions of the pyridine ring, which likely enhances steric hindrance and modulates electronic properties .
- A 5,6,7,8-tetrahydronaphthalene-2-amido group at the 2-position, introducing a partially saturated bicyclic aromatic system that may influence lipophilicity and receptor binding .
- A methyl ester at the 3-position, a common functional group in bioactive molecules for optimizing pharmacokinetic properties .
While direct synthesis data for this compound are absent in the provided evidence, analogous thieno[2,3-c]pyridine derivatives (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) are synthesized via multi-step routes involving cyclization and functionalization reactions . The tetrahydronaphthalene moiety could be introduced via amidation or coupling steps, as seen in pyridine derivatives bearing tetrahydronaphthalene substituents .
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-23(2)13-17-18(22(28)29-5)21(30-19(17)24(3,4)26-23)25-20(27)16-11-10-14-8-6-7-9-15(14)12-16/h10-12,26H,6-9,13H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZUFJJZPDQLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(CCCC4)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core thieno[2,3-c]pyridine structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as anticancer agents. Specifically, the compound methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Screening
In a study published in Molecules, the compound was synthesized and tested against breast cancer (MCF7), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. The results indicated that the compound exhibited potent inhibition with IC50 values of 10.8 µM for HSC3 and 11.7 µM for T47D cell lines. The mechanism of action involved inducing G2 phase cell cycle arrest and apoptosis through pathways distinct from traditional apoptotic processes .
Mechanistic Insights
Molecular docking studies revealed that the compound interacts with heat shock protein 90 (Hsp90), a known target for anticancer therapies. This interaction suggests that this compound could serve as a lead compound for further optimization in cancer treatment .
Anti-inflammatory and Antimicrobial Properties
The compound has also been investigated for its anti-inflammatory and antimicrobial properties. Research indicates that derivatives of thieno[2,3-c]pyridines can inhibit various enzymatic activities related to inflammation and microbial growth.
| Activity Type | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| Anti-inflammatory | Various enzymes | Inhibition of inflammatory pathways |
| Antimicrobial | Pseudomonas aeruginosa | Significant antibacterial activity |
| Escherichia coli | Effective against bacterial strains |
These findings suggest that the compound may have potential applications in treating inflammatory diseases and infections caused by resistant bacterial strains .
Modulation of Enzyme Activities
This compound has been shown to interact with G protein-coupled receptor kinase 2 (GRK2), influencing GPCR signaling pathways. This modulation can have implications in various physiological processes and disease states.
Potential Therapeutic Uses
Given its diverse biological activities and mechanisms of action:
- Cancer Therapy : As an inhibitor targeting Hsp90.
- Anti-inflammatory Treatments : By modulating inflammatory pathways.
- Antimicrobial Applications : Especially against resistant strains.
Research is ongoing to explore these therapeutic potentials further.
Mechanism of Action
The mechanism by which methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1 compares structural features and physical properties of the target compound with related derivatives:
Key Observations:
- The target compound’s tetramethylated pyridine core is unique among the analogues, which typically feature simpler alkyl or aryl substituents .
- Compared to thiazolo- and triazolo-fused systems (), the thieno[2,3-c]pyridine core may offer distinct electronic properties due to sulfur’s polarizability .
Spectral and Physicochemical Properties
- IR Spectroscopy : The target’s ester carbonyl (~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches would align with analogues in –3 .
- NMR : The tetrahydronaphthalene protons (δ 1.5–2.5 ppm for aliphatic Hs; δ 6.5–7.5 ppm for aromatic Hs) would resemble those in .
- Melting Points : The target’s melting point is unreported, but analogues with bulky substituents (e.g., ’s 243–246°C) suggest high thermal stability .
Biological Activity
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with multiple substitutions that enhance its biological activity. The presence of the tetramethyl and tetrahydronaphthalene groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes and targets.
Molecular Formula
- Molecular Formula : C21H30N2O2S
- Molecular Weight : 370.55 g/mol
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, dihydropyridine derivatives have been shown to possess antioxidant properties alongside their calcium channel-blocking abilities. This suggests that methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may also demonstrate protective effects against oxidative stress in various cell types .
Cardiovascular Effects
Dihydropyridine compounds are well-known for their role in cardiovascular therapies due to their ability to block L-type calcium channels. Studies involving similar compounds have shown efficacy in reducing hypertension and improving cardiac function. The potential of this compound to modulate calcium influx could be explored further in cardiovascular disease models .
Antimicrobial Activity
Preliminary studies on related compounds indicate antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural characteristics of this compound may enhance its effectiveness as an antimicrobial agent. Future investigations could focus on its spectrum of activity against various pathogens .
Study 1: Antioxidant Efficacy
A study evaluating the antioxidant capacity of related thieno[2,3-c]pyridine derivatives demonstrated significant free radical scavenging activity. The mechanism involved the modulation of reactive oxygen species (ROS) levels in cultured cells. This implies that this compound may similarly influence oxidative stress pathways .
Study 2: Cardiomyocyte Protection
In isolated adult rat cardiomyocytes treated with dihydropyridine derivatives showing structural similarities to our compound of interest, researchers observed a reduction in calcium overload and improved cell viability under stress conditions. This protective effect highlights the potential therapeutic applications of this compound in cardiac health management .
Study 3: Antimicrobial Testing
A series of tests conducted on structurally related compounds revealed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the thieno-pyridine scaffold can enhance antimicrobial properties. This opens avenues for developing new antibiotics based on the structure of this compound .
Q & A
Q. What synthetic methodologies are recommended for constructing the thieno[2,3-c]pyridine core in this compound?
The synthesis of the thieno[2,3-c]pyridine scaffold typically involves cyclization reactions. A common approach is the condensation of substituted thiophene derivatives with pyridine precursors. For example, the use of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate with guanidine hydrochloride can generate pyrimidine intermediates, which are further functionalized to form the fused ring system . Key steps include regioselective amidation at position 2 and esterification at position 3, with tetramethyl and tetrahydronaphthalene substituents introduced via alkylation or coupling reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and esters (C=O ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography (if feasible) resolves absolute stereochemistry . For intermediates, thin-layer chromatography (TLC) monitors reaction progress.
Q. How should researchers handle solubility and stability challenges during experiments?
This compound’s solubility depends on solvent polarity: it is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies under varying pH and temperature are advised. Storage at –20°C under inert gas (e.g., argon) minimizes degradation. Safety protocols from SDS guidelines recommend using gloves and fume hoods due to potential skin/eye irritation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for higher yields?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For instance, reaction path searches using software like Gaussian or ORCA can identify energy barriers in amide coupling steps. Machine learning models trained on reaction databases (e.g., Reaxys) recommend optimal conditions (e.g., temperature, catalysts) to bypass low-yield pathways . Collaborative platforms like ICReDD integrate computational predictions with experimental validation, reducing trial-and-error cycles .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from impurities or assay variability. Strategies include:
- Purity Validation: HPLC (>95% purity) and elemental analysis ensure batch consistency.
- Comparative Assays: Test the compound alongside structural analogs (e.g., pyrido[4,3-d]pyrimidine derivatives) under identical conditions to isolate structure-activity relationships .
- Mechanistic Studies: Use knock-out models (e.g., CRISPR) to confirm target engagement in cellular assays .
Q. How can the compound’s bioavailability be enhanced for in vivo studies?
Modifications include:
- Prodrug Design: Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve membrane permeability .
- Formulation: Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
- Metabolic Stability Assays: Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination .
Methodological Considerations
Q. What experimental controls are critical in biological evaluations?
- Positive/Negative Controls: Include known agonists/inhibitors (e.g., doxorubicin for cytotoxicity assays) and vehicle-only samples.
- Dose-Response Curves: Use at least five concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
- Replicate Consistency: Perform triplicate runs with blinded scoring to minimize bias .
Q. How can regioselectivity issues in functionalization be resolved?
- Directing Groups: Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attacks to specific positions .
- Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively installs aryl/heteroaryl groups at the tetrahydronaphthalene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
